molecular formula C16H18N4 B11285640 N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11285640
M. Wt: 266.34 g/mol
InChI Key: ZPTVGRWFIFZBEW-UHFFFAOYSA-N
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Description

N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a fused ring system combining pyrazole and pyrimidine rings, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. One common method includes the reaction of 3-aminopyrazole with a suitable diketone or ketoester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained between 60-100°C to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency. Additionally, solvent recycling and purification steps are integrated into the process to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform at reflux temperature.

Major Products

    Oxidation: N-oxides of the pyrazole or pyrimidine rings.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Additionally, the compound’s ability to interact with DNA and RNA can contribute to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    3,5-dimethylpyrazolo[1,5-a]pyrimidine: Known for its anti-inflammatory properties.

    4-phenylpyrazolo[1,5-a]pyrimidine: Studied for its anticancer activity.

    6-chloropyrazolo[1,5-a]pyrimidine: Investigated for its antimicrobial effects.

The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets .

Properties

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C16H18N4/c1-11-12(2)18-15-14(13-8-6-5-7-9-13)10-17-20(15)16(11)19(3)4/h5-10H,1-4H3

InChI Key

ZPTVGRWFIFZBEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N(C)C

Origin of Product

United States

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